Hexacyclen trisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

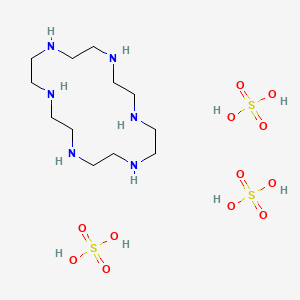

1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDKNLOZWKLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N6O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971575 | |

| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-09-8 | |

| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexacyclen Trisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclen trisulfate, also known by its systematic name 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) trisulfate, is a macrocyclic polyamine. Its structure is based on the 18-membered ring of hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), which is the nitrogen analog of the crown ether 18-crown-6. The trisulfate salt form enhances its stability and influences its solubility. This document provides a technical overview of the known chemical properties of this compound, with a focus on its structure, reactivity, and applications relevant to research and drug development.

Chemical and Physical Properties

This compound is a light brown crystalline solid at room temperature.[1] Its core chemical identity is defined by the hexacyclen macrocycle, a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[2] The presence of three sulfate (B86663) counter-ions contributes to its overall molecular weight and solubility characteristics.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate | [1] |

| Synonyms | Hexaaza-18-crown-6 trisulfate | [2] |

| CAS Number | 56187-09-8 | [1] |

| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ | [1] |

| Molecular Weight | 552.64 g/mol | [1] |

| Appearance | Light brown crystalline solid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Room Temperature | [1] |

Data Presentation: Quantitative Chemical Data

Solubility

While specific solubility values in various solvents are not published, this compound is expected to be soluble in water due to its salt nature and the hydrophilic character of the polyamine macrocycle. Its solubility in organic solvents is likely to be limited. For experimental purposes, it is recommended to test solubility in the desired solvent system empirically.

Acidity and Basicity (pKa Values)

The hexacyclen macrocycle contains six secondary amine groups, which can be protonated. The protonation constants (pKa values) determine the charge of the molecule at a given pH and are crucial for understanding its interaction with metal ions and biological systems. Although specific pKa values for 1,4,7,10,13,16-hexaazacyclooctadecane are not found in readily accessible literature, polyamines generally exhibit a range of pKa values for their successive protonations. These values are influenced by the electrostatic repulsion between the protonated amine groups within the macrocyclic ring.

Stability and Reactivity

This compound is a stable compound under standard storage conditions.[1] The primary mode of reactivity for the hexacyclen core is its ability to act as a multidentate ligand, forming coordination complexes with a wide range of metal ions. The cyclic structure of the ligand contributes to the high stability of these complexes, a phenomenon known as the macrocyclic effect. This high stability is a key feature that underpins its utility in various applications.[1]

The reactivity of this compound is centered on the lone pairs of electrons on the nitrogen atoms, which act as Lewis bases to coordinate with metal cations. The trisulfate counterions are not directly involved in this complexation but are important for the overall charge neutrality and solid-state structure of the compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound or its specific applications are not widely published in standard chemical literature. However, the synthesis of the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane, has been described. The general approach often involves the cyclization of smaller amine and tosylated amine fragments under high-dilution conditions to favor intramolecular ring formation. The trisulfate salt can then be prepared by treating the free base with sulfuric acid. Researchers requiring a specific protocol for its synthesis would need to consult specialized literature on macrocycle synthesis.

For its application in areas such as ion chromatography or as a component in drug delivery systems, the experimental conditions would be highly dependent on the specific context of the research. General methodologies for these techniques are well-established, but a specific, universally applicable protocol for this compound is not available.

Applications in Research and Development

The unique chelating properties of this compound make it a molecule of interest in several scientific domains.

Metal Ion Chelation and Separation

The ability of the hexacyclen macrocycle to form stable and selective complexes with metal ions is its most significant chemical property.[1] This has led to its use in analytical chemistry, particularly in ion chromatography for the separation and analysis of metal ions.[1] The macrocycle can be functionalized onto a stationary phase or used as a mobile phase additive to achieve selective retention of different metal cations.

Caption: Workflow for metal ion separation using ion chromatography with Hexacyclen.

Drug Delivery Systems

Macrocyclic compounds, including polyamines, are explored as components of drug delivery systems.[1] Their ability to encapsulate or tether therapeutic agents can enhance drug solubility, stability, and targeted delivery. The polycationic nature of protonated hexacyclen at physiological pH can facilitate interaction with negatively charged biological molecules like nucleic acids, suggesting its potential in gene delivery applications.

Caption: Conceptual workflow of a Hexacyclen-based drug delivery system.

Signaling Pathways and Biological Interactions

A mandatory requirement of this guide was to include diagrams of signaling pathways involving this compound. However, after a thorough review of the scientific literature, no specific information on the interaction of this compound with or modulation of any cellular signaling pathways has been found.

While natural polyamines like spermine (B22157) and spermidine (B129725) are known to be involved in various cellular processes and signaling, it is not scientifically sound to extrapolate these functions to a synthetic macrocycle like hexacyclen without direct experimental evidence. The biological effects and mechanisms of action of this compound remain an area for future research.

Conclusion

This compound is a stable macrocyclic compound with well-established utility as a metal ion chelator. Its applications in analytical chemistry and potential in materials science and drug delivery are based on the strong and selective coordination chemistry of the hexacyclen core. However, there is a notable lack of publicly available quantitative data on its physicochemical properties, such as solubility and pKa values, and a complete absence of information regarding its effects on biological signaling pathways. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize the chemical and biological properties of this compound for advanced applications.

References

Structural Analysis of 1,4,7,10,13,16-Hexaazacyclooctadecane Trisulfate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10,13,16-Hexaazacyclooctadecane, also known as[1]aneN6 or hexacyclen, is a macrocyclic polyamine with significant potential in coordination chemistry and biomedical applications. Its ability to form stable complexes with various metal ions and anions has drawn considerable interest. This technical guide provides a comprehensive overview of the structural analysis of its trisulfate salt. Due to the limited availability of direct experimental data for the trisulfate derivative, this document combines theoretical data with experimental protocols and analogous data from the parent macrocycle and related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

Macrocyclic polyamines are a class of compounds characterized by a cyclic framework containing multiple amine functional groups.[2] Their unique topology and the presence of electron-donating nitrogen atoms make them exceptional ligands for a wide range of cations and anions.[2][3] 1,4,7,10,13,16-Hexaazacyclooctadecane ([1]aneN6) is a prominent member of this family, featuring an 18-membered ring with six nitrogen atoms. The protonated forms of this macrocycle, such as the trisulfate salt, are of particular interest due to their potential applications in areas like anion recognition and as building blocks for more complex supramolecular architectures. This guide focuses on the structural elucidation of 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, presenting a combination of computed data, general experimental methodologies, and comparative spectral analysis.

Physicochemical Properties

The fundamental physicochemical properties of 1,4,7,10,13,16-Hexaazacyclooctadecane and its trisulfate salt are summarized in the table below. The data for the trisulfate salt is primarily based on computed values from publicly available databases.

| Property | 1,4,7,10,13,16-Hexaazacyclooctadecane | 1,4,7,10,13,16-Hexaazacyclooctadecane Trisulfate | Data Source |

| Molecular Formula | C12H30N6 | C12H36N6O12S3 | PubChem |

| Molecular Weight | 258.41 g/mol | 552.7 g/mol | PubChem |

| Appearance | White to off-white solid | Expected to be a white crystalline solid | Supplier Data |

| CAS Number | 296-35-5 | 56187-09-8 | PubChem |

| Common Names | Hexacyclen,[1]aneN6 | Hexacyclen trisulfate, Hexaaza-18-crown-6 trisulfate | MedChemExpress |

Synthesis and Crystallization

Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane

The synthesis of the parent macrocycle, 1,4,7,10,13,16-Hexaazacyclooctadecane, is a prerequisite for the formation of its trisulfate salt. Several synthetic routes have been reported, often involving the cyclization of linear polyamines. A common approach is the Richman-Atkins synthesis, which utilizes tosylated amines and halides. A general workflow for a multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (General Method)

-

Protection: Diethylenetriamine is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or NaOH) to yield N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine.

-

Cyclization: The protected triamine is reacted with a suitable dielectrophile, such as 1,2-dibromoethane (B42909) or a corresponding ditosylate, under high-dilution conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3 or Cs2CO3) to promote intramolecular cyclization.

-

Deprotection: The resulting hexatosylated macrocycle is deprotected using a strong acid, typically a mixture of hydrobromic acid and phenol, at elevated temperatures.

-

Purification: The crude product is neutralized with a strong base and purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 1,4,7,10,13,16-Hexaazacyclooctadecane.

Formation and Crystallization of the Trisulfate Salt

The trisulfate salt can be readily prepared by treating the free base of 1,4,7,10,13,16-Hexaazacyclooctadecane with three equivalents of sulfuric acid in a suitable solvent.

Experimental Protocol: Formation and Crystallization

-

Salt Formation: Dissolve 1,4,7,10,13,16-Hexaazacyclooctadecane in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Acidification: Slowly add three molar equivalents of a dilute sulfuric acid solution to the stirred solution of the macrocycle. The trisulfate salt is expected to precipitate.

-

Crystallization: The crude precipitate can be recrystallized to obtain single crystals suitable for X-ray diffraction. Common crystallization techniques for such compounds include:

-

Slow Evaporation: The compound is dissolved in a solvent and the solvent is allowed to evaporate slowly.

-

Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent in a sealed container.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.

-

The choice of solvents is critical and often determined empirically. For polyamine salts, polar solvents like water, methanol (B129727), or ethanol are often used, with anti-solvents such as acetone, diethyl ether, or isopropanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the trisulfate salt, both 1H and 13C NMR would be informative.

| Nucleus | Expected Chemical Shifts (δ) | Expected Multiplicity | Notes |

| 1H NMR | 2.5 - 3.5 ppm | Broad singlets or complex multiplets | The protons of the ethylene (B1197577) bridges (-CH2-CH2-) are expected in this region. Protonation of the nitrogen atoms will lead to downfield shifts compared to the free base. The N-H protons may appear as broad signals, and their chemical shift will be dependent on the solvent and concentration. |

| 13C NMR | 40 - 55 ppm | Singlets | The carbon atoms of the ethylene bridges are expected in this region. The chemical shifts will be influenced by the protonation state of the adjacent nitrogen atoms. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is often a good choice for polyamine salts.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm-1) | Assignment | Expected Appearance |

| 3300 - 3000 | N-H stretching (protonated amines) | Broad and strong |

| 3000 - 2800 | C-H stretching (alkane) | Medium to strong |

| 1600 - 1500 | N-H bending | Medium |

| 1200 - 1000 | S=O stretching (sulfate) | Strong and broad |

| ~1100 | C-N stretching | Medium |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the trisulfate salt, electrospray ionization (ESI) would be a suitable technique.

| Ion | Expected m/z | Notes |

| [M+H]+ | 259.26 | Monoprotonated parent macrocycle |

| [M+2H]2+ | 129.63 | Diprotonated parent macrocycle |

| [M+3H]3+ | 86.76 | Triprotonated parent macrocycle |

M refers to the neutral 1,4,7,10,13,16-Hexaazacyclooctadecane molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Infuse the sample solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for the trisulfate salt has not been reported, the general procedure for its analysis would be as follows.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) and diffraction data are collected using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2.

Conclusion

The structural analysis of 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate is crucial for understanding its properties and potential applications. While direct experimental data for this specific salt is limited, this guide provides a comprehensive framework for its characterization. By combining computed data with established experimental protocols for synthesis, crystallization, and spectroscopic analysis, researchers can effectively elucidate its structural features. The methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating further investigation into this and related macrocyclic compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hexacyclen Trisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacyclen trisulfate, the trisulfuric acid salt of 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227), is a macrocyclic polyamine that has garnered significant interest in various scientific fields. Its unique structure, featuring a pre-organized cavity and multiple protonation sites, makes it an excellent chelating agent for a variety of metal ions. This property has led to its exploration in analytical chemistry, materials science, and particularly in biomedical applications such as drug delivery systems.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in drug development.

Introduction

Hexacyclen, the parent macrocycle of this compound, is a nitrogen analogue of the crown ether 18-crown-6. The six secondary amine groups within its 18-membered ring can be protonated, leading to a high positive charge density that facilitates interactions with anions and biological macromolecules. The trisulfate salt form provides a stable, water-soluble version of this macrocycle, making it amenable for use in aqueous biological systems.

The primary applications of this compound stem from its ability to form stable complexes with various substrates. In materials science, it is utilized in the development of advanced materials like sensors and membranes.[1] In the biomedical field, its capacity to encapsulate and interact with anionic species is being explored for targeted drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane (Hexacyclen), is synthesized. Subsequently, the Hexacyclen is treated with sulfuric acid to form the trisulfate salt.

Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)

A common and effective method for the synthesis of polyaza macrocycles like Hexacyclen is the Richman-Atkins synthesis. This method involves the cyclization of a linear polyamine precursor, typically protected with tosyl groups, with a suitable dielectrophile. The tosyl groups serve to activate the amine protons for deprotonation and to provide steric bulk that favors intramolecular cyclization over intermolecular polymerization.

A general workflow for the synthesis of the parent hexacyclen macrocycle is depicted below.

Experimental Protocol for Hexacyclen Synthesis (Adapted from Richman-Atkins Method)

Materials:

-

Linear polyamine precursor (e.g., N,N'-bis(2-aminoethyl)-1,3-propanediamine)

-

p-Toluenesulfonyl chloride

-

Appropriate di-tosylate or di-mesylate coupling partner

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrobromic acid (HBr) in acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Tosylation of the Linear Polyamine:

-

Dissolve the linear polyamine in pyridine in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a stoichiometric excess of p-toluenesulfonyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water to precipitate the tosylated product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the tosylated polyamine by recrystallization or column chromatography.

-

-

Cyclization Reaction:

-

In a large, three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, suspend cesium carbonate in anhydrous DMF.

-

Separately, dissolve the tosylated linear polyamine and the di-tosylate/di-mesylate coupling partner in anhydrous DMF.

-

Heat the cesium carbonate suspension to a moderate temperature (e.g., 80-100 °C).

-

Using the addition funnel, slowly add the solution of the tosylated precursors to the heated suspension over several hours to maintain high dilution conditions, which favors intramolecular cyclization.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 24-48 hours.

-

Cool the mixture to room temperature and remove the DMF under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the crude tosylated Hexacyclen.

-

Purify the product by column chromatography.

-

-

Deprotection of Tosylated Hexacyclen:

-

To the purified tosylated Hexacyclen, add a solution of HBr in acetic acid.

-

Heat the mixture under reflux for 24-48 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent to remove any remaining tosyl-related byproducts.

-

Carefully neutralize the aqueous solution with a concentrated NaOH solution while cooling in an ice bath.

-

Extract the free Hexacyclen into an organic solvent (e.g., chloroform).

-

Dry the organic extracts and evaporate the solvent to obtain the pure Hexacyclen.

-

Synthesis of this compound

The final step is the formation of the trisulfate salt.

Experimental Protocol for this compound Formation

Materials:

-

Purified 1,4,7,10,13,16-hexaazacyclooctadecane (Hexacyclen)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol or other suitable solvent for precipitation

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified Hexacyclen in a minimal amount of a suitable solvent like methanol.

-

Cool the solution in an ice bath.

-

Slowly and with stirring, add a stoichiometric amount (3 equivalents) of concentrated sulfuric acid to the Hexacyclen solution.

-

The this compound will precipitate out of the solution.

-

Allow the precipitation to complete by stirring in the cold for an additional 30-60 minutes.

-

Collect the white solid by filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any residual acid and solvent.

-

Dry the product under vacuum to yield pure this compound.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.0 - 3.5 | Singlet or complex multiplet | -CH₂-N- protons of the macrocyclic ring |

| ¹³C | 45 - 55 | - | -CH₂-N- carbons of the macrocyclic ring |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the degree of protonation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | N-H stretching (from protonated amines) |

| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |

| 1630 - 1550 | Medium | N-H bending |

| 1200 - 1000 | Strong | S=O stretching (from sulfate) |

| 800 - 600 | Medium | O-S-O bending (from sulfate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 259.26 | Corresponds to the protonated parent Hexacyclen |

| [M+Na]⁺ | 281.24 | Corresponds to the sodiated parent Hexacyclen |

| [M-H₂SO₄+H]⁺ | 357.19 | Loss of one sulfuric acid molecule |

| [M-2H₂SO₄+H]⁺ | 455.12 | Loss of two sulfuric acid molecules |

M refers to the parent Hexacyclen (C₁₂H₃₀N₆). Fragmentation will likely show the loss of the sulfate counterions and fragmentation of the macrocyclic ring.

Biological Applications and Mechanism of Action

The primary biological application of this compound is in drug delivery. Its polycationic nature at physiological pH allows it to interact with and encapsulate anionic drug molecules or bind to negatively charged cell surfaces.

A proposed logical workflow for its application in drug delivery is as follows:

The mechanism involves the formation of a complex between the positively charged this compound and a negatively charged drug molecule through electrostatic interactions. This complex can then target cells with negatively charged surfaces. Following cellular uptake, often via endocytosis, the change in the intracellular environment (e.g., lower pH in endosomes) can lead to a change in the protonation state of the Hexacyclen, causing the release of the drug, which can then exert its therapeutic effect.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the Richman-Atkins cyclization of the parent macrocycle followed by salt formation is a robust method. The characterization techniques outlined, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the final product. The potential of this compound in drug delivery, based on its polycationic nature, presents an exciting avenue for further research and development. The experimental protocols and data provided herein serve as a valuable resource for scientists working in this area.

References

The Chelation Mechanism of Hexacyclen Trisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacyclen trisulfate, the trisulfuric acid salt of 1,4,7,10,13,16-hexaazacyclooctadecane, is a potent chelating agent with significant applications in biomedical research and materials science. Its robust macrocyclic framework, comprising six nitrogen donor atoms, enables the formation of highly stable complexes with a variety of metal ions. This technical guide provides an in-depth exploration of the mechanism of action behind this compound's chelation properties, detailing its coordination chemistry, thermodynamic stability, and the experimental methodologies used for its characterization.

Introduction

Chelation therapy is a cornerstone in the treatment of heavy metal poisoning and is increasingly explored for applications in drug delivery, medical imaging, and catalysis. The efficacy of a chelating agent is intrinsically linked to its affinity and selectivity for specific metal ions, as well as the stability of the resulting metal complex. Hexacyclen, a synthetic macrocycle, has garnered considerable attention due to its exceptional chelating capabilities. The trisulfate salt enhances its aqueous solubility, making it particularly suitable for biological applications. This guide will elucidate the fundamental principles governing the chelation process of this compound.

Mechanism of Action: The Chelate Effect and Coordination Chemistry

The primary mechanism driving the potent chelating ability of this compound is the chelate effect . This thermodynamic phenomenon describes the enhanced stability of a metal complex containing a polydentate ligand, such as hexacyclen, compared to a complex with a similar number of monodentate ligands. The chelate effect is primarily driven by a significant increase in entropy upon chelation, as multiple solvent molecules coordinating the metal ion are displaced by a single macrocyclic ligand.

The coordination of a metal ion by Hexacyclen involves the donation of lone pairs of electrons from its six nitrogen atoms to the vacant orbitals of the metal cation, forming strong coordinate covalent bonds. The flexible nature of the 18-membered ring allows it to adopt a conformation that minimizes steric hindrance and optimizes the coordination geometry for the encapsulated metal ion.

Studies on the gas-phase structure of the Ni(II)-hexacyclen complex have revealed a preference for a meridional (mer) coordination geometry . In this arrangement, three nitrogen atoms are positioned in a plane that includes the metal ion, with the remaining three nitrogen atoms also in a plane, but rotated with respect to the first. This configuration, along with the high-spin electronic state of the complex, provides insight into the spatial arrangement of the ligand around the central metal ion.

Figure 1: Coordination of a metal ion by the hexacyclen macrocycle.

Quantitative Data: Stability Constants and Thermodynamic Parameters

The stability of a metal-ligand complex is quantified by its stability constant (log K), with larger values indicating a more stable complex. The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) provide further insight into the driving forces of complexation. While a comprehensive dataset for this compound with a wide range of metal ions is not available in a single source, the following table presents representative data for the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane, with selected divalent metal ions.

| Metal Ion | Log K | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Cu²⁺ | 24.2 | -99.6 | 38.1 |

| Ni²⁺ | 18.9 | -78.2 | 29.3 |

| Zn²⁺ | 15.5 | -62.8 | 25.1 |

| Cd²⁺ | 14.3 | -58.6 | 22.2 |

| Pb²⁺ | 12.0 | -50.2 | 17.6 |

Note: Data is for the parent macrocycle and serves as a strong indicator of the behavior of this compound. The trisulfate salt primarily influences solubility and does not significantly alter the intrinsic binding affinity of the macrocycle.

Experimental Protocols

The determination of stability constants and the characterization of metal-hexacyclen complexes employ a range of analytical techniques.

Potentiometric Titration

This is a primary method for determining stability constants. It involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base or acid. The change in pH is monitored using a pH electrode, and the data is used to calculate the stability constants.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of the metal salt, this compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the metal ion and the ligand with the standardized base. Record the pH at regular intervals of titrant addition.

-

Data Analysis: Use a computer program to analyze the titration curve and calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Figure 2: Experimental workflow for potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to the ligand, allowing for the determination of the binding affinity (K), enthalpy (ΔH°), and stoichiometry of the interaction in a single experiment.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the metal salt and this compound in the same buffer.

-

Instrument Setup: Equilibrate the calorimeter at the desired temperature.

-

Titration: Inject small aliquots of the metal solution into the ligand solution in the sample cell.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon metal binding can be used to identify the coordination sites.

-

X-ray Crystallography: Determines the precise three-dimensional structure of the metal-hexacyclen complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.

Signaling Pathways and Biological Implications

While the direct impact of this compound on specific signaling pathways is an area of ongoing research, its ability to chelate essential metal ions suggests potential modulatory effects on various biological processes. Metal ions such as zinc, copper, and iron are crucial cofactors for numerous enzymes and transcription factors involved in cell signaling, proliferation, and apoptosis. By sequestering these metal ions, this compound could potentially influence these pathways. Further research is required to elucidate these specific interactions and their therapeutic implications.

Figure 3: Logical relationship of Hexacyclen's potential biological impact.

Conclusion

This compound is a powerful chelating agent whose efficacy is rooted in the thermodynamic favorability of the chelate effect and the formation of stable coordination complexes. Its mechanism of action is characterized by the encapsulation of metal ions within its macrocyclic framework, leading to high stability constants. The quantitative characterization of these interactions through techniques such as potentiometric titration and calorimetry, coupled with structural elucidation by NMR and X-ray crystallography, provides a comprehensive understanding of its chelation properties. This knowledge is critical for the rational design and development of novel therapeutic and diagnostic agents based on this versatile macrocycle.

Literature review of Hexacyclen and its derivatives

An In-depth Technical Guide to Hexacyclen and its Derivatives in Drug Development

Introduction

Macrocyclic compounds, characterized by their large ring structures containing 12 or more atoms, occupy a unique chemical space between traditional small molecules and larger biologics.[1] This structure provides a pre-organized conformation that can lead to high-affinity and selective binding to protein targets, including those with large or shallow binding surfaces often considered "undruggable."[2][3] Among these, aza-macrocycles—rings containing nitrogen atoms—are of particular interest due to their exceptional ability to form stable complexes with metal ions.

Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a nitrogen analog of the crown ether 18-crown-6.[4] Its unique macrocyclic structure, composed of six nitrogen atoms within an 18-membered ring, makes it a powerful chelating agent.[5] While Hexacyclen itself has applications, its derivatives, and those of its smaller analog Cyclen (1,4,7,10-tetraazacyclododecane), have become foundational scaffolds in medicinal chemistry.[6] These derivatives are pivotal in the development of Magnetic Resonance Imaging (MRI) contrast agents and are being explored for their therapeutic potential, including as anticancer agents and drug delivery vehicles.[5][7] This guide provides a technical review of the synthesis, properties, and applications of Hexacyclen and its key derivatives, with a focus on their role in modern drug development.

Synthesis of Hexacyclen and Key Derivatives

The synthesis of aza-macrocycles is a critical step that enables their subsequent application. Methodologies often involve the cyclization of linear precursors, followed by functionalization of the ring's nitrogen atoms.

Experimental Protocol 1: Synthesis of Hexacyclen Core (Richman-Atkins Method)

The Richman-Atkins synthesis is a widely recognized method for preparing polyaza macrocycles. It involves the reaction of a di-sulfonamide salt with a di-sulfonate ester.

-

Preparation of Precursors: Diethylenetriamine is first protected with p-toluenesulfonyl (tosyl) groups to form N,N′,N″-Tris(p-tolylsulfonyl)diethylenetriamine. The terminal nitrogen atoms of this protected triamine are then deprotonated using a base like sodium ethoxide to form the disodium (B8443419) salt. A separate precursor, a diol, is converted into its dimesylate or ditosylate ester.[8]

-

Cyclization: The disodium salt of the tosylated triamine is reacted with the tosylated diol (e.g., 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol ditosylate) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction is typically heated to 100°C for several hours.[8] This step forms the protected macrocycle.

-

Detosylation (Deprotection): The tosyl protecting groups are removed from the cyclized product. This is a harsh but necessary step, often accomplished by heating the protected macrocycle in concentrated sulfuric acid (e.g., 97% H₂SO₄ at 100°C for 70 hours).[8]

-

Isolation: After deprotection, the reaction mixture is cooled and the product is precipitated as a polyhydrosulfate salt. The free base, Hexacyclen, is liberated by neutralization with a strong base (e.g., 50% NaOH) followed by extraction and recrystallization from a suitable solvent like acetonitrile (B52724) to yield the final product.[8]

Experimental Protocol 2: Synthesis of DO3A-tri-t-butyl Ester (A Key Cyclen Derivative)

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a crucial derivative of the smaller cyclen macrocycle, forming the backbone of many MRI contrast agents. It is typically synthesized by alkylating three of the four nitrogen atoms of the cyclen ring.

-

Reaction Setup: Cyclen and a base (e.g., sodium acetate) are loaded into a reactor with a solvent such as dimethylacetamide (DMAC).[9]

-

Alkylation: The suspension is cooled (e.g., to 10-12°C). A solution of tert-butyl bromoacetate (B1195939) in DMAC is added dropwise over several hours while maintaining the low temperature.[9] The reaction selectively adds three tert-butyl acetate (B1210297) arms to the cyclen ring.

-

Reaction Progression: The mixture is stirred for an extended period (e.g., 24 hours) at low temperature and then allowed to warm to room temperature for a few more hours to ensure the reaction goes to completion.[9]

-

Precipitation and Isolation: Water is added to the reaction mixture, causing the product to precipitate as a salt (e.g., hydrobromide salt). The solid is collected by filtration, washed with water, and dried under a vacuum to yield the DO3A-tri-t-butyl ester product with high purity.[9] This protected intermediate can then be used for further conjugation before the tert-butyl groups are removed with acid (e.g., trifluoroacetic acid).[7]

Applications in Medical Imaging

The predominant application of Hexacyclen and particularly Cyclen derivatives is in the formulation of contrast agents for Magnetic Resonance Imaging (MRI).

Mechanism of Action: Gd-Based Contrast Agents

Free Gadolinium ion (Gd³⁺) is extremely toxic but possesses seven unpaired electrons, making it highly paramagnetic. When chelated within a stable macrocyclic ligand like DOTA (a cyclen derivative with four acetate arms) or a DO3A-conjugate, its toxicity is negated while its paramagnetic properties are harnessed. The Gd³⁺ complex works by reducing the longitudinal relaxation time (T1) of nearby water protons in the body. Tissues that accumulate the contrast agent will appear brighter on T1-weighted MRI scans, enhancing the visibility of anatomical structures and pathologies. The effectiveness of a contrast agent is measured by its relaxivity (r₁), with higher values indicating greater signal enhancement.[6]

References

- 1. Comparative chemical structure and pharmacokinetics of MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aza-macrocyclic complexes of the Group 1 cations – synthesis, structures and density functional theory study - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01865J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hexacyclen Trisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Hexacyclen trisulfate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this versatile molecule. This document summarizes key quantitative data, outlines a detailed experimental protocol for one of its primary applications, and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known by its systematic name 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a macrocyclic compound recognized for its robust ability to form stable complexes with a variety of metal ions.[1][2] Its unique cyclic structure underpins its high stability and selectivity in these interactions.[1] The trisulfate salt form enhances its solubility in aqueous solutions, a desirable characteristic for many of its applications.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various scientific sources.

| Property | Value | References |

| Synonyms | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, Hexaaza-18-crown-6 trisulfate | [1][3][4] |

| CAS Number | 56187-09-8 | [1][3][4] |

| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ | [1][3] |

| Molecular Weight | 552.64 g/mol | [1][3][4] |

| Appearance | Light brown crystalline solid | [1] |

| Purity | ≥ 95% | [1] |

| Solubility | Typically soluble in DMSO (e.g., 10 mM) | [4] |

| Storage Conditions | Store at room temperature | [1] |

| SMILES String | OS(O)(=O)=O.OS(O)(=O)=O.OS(O)(=O)=O.C1CNCCNCCNCCNCCNCCN1 | [3] |

| InChI Key | UXVDKNLOZWKLJC-UHFFFAOYSA-N | [3] |

Key Applications in Research and Development

This compound is a multifunctional compound with significant potential in several scientific domains:

-

Analytical Chemistry : It is employed in techniques like ion chromatography for the precise separation and analysis of metal ions.[1]

-

Materials Science : Its structural properties are leveraged in the development of advanced materials, including sensors and membranes.[1]

-

Biomedical Research : The compound shows considerable promise in drug delivery systems. Its ability to chelate metal ions can be used to enhance the solubility and bioavailability of therapeutic agents.[1][2] It is also explored for its potential in targeted drug delivery to specific cells or tissues.[1]

-

Coordination Chemistry : It serves as a valuable tool for studying the interactions between metal ions and ligands, which has implications for catalysis and material design.[1]

Experimental Protocol: Characterization of Metal Ion Chelation by UV-Vis Spectrophotometry

This section provides a detailed methodology for a key experiment: the characterization of metal ion chelation by this compound using UV-Visible spectrophotometric titration. This technique allows for the determination of the stoichiometry and binding affinity of the complex formed between this compound and a metal ion.

Objective: To determine the binding stoichiometry of the complex formed between this compound and a selected metal ion (e.g., Cu²⁺) in an aqueous solution.

Materials:

-

This compound

-

A salt of the metal ion of interest (e.g., Copper(II) sulfate)

-

Deionized water

-

Appropriate buffer solution (e.g., HEPES buffer, pH 7.4)

-

UV-Vis Spectrophotometer

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

-

Prepare a stock solution of the metal salt (e.g., 10 mM) in the same buffer.

-

-

Spectrophotometric Titration:

-

Place a known concentration of the this compound solution (e.g., 50 µM) in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the this compound solution over a relevant wavelength range.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Monitor the change in absorbance at a wavelength where the complex absorbs maximally, and the free ligand and metal ion have minimal absorbance.

-

Correct the absorbance values for dilution at each titration step.

-

Plot the corrected absorbance versus the molar ratio of [Metal Ion]/[this compound].

-

The stoichiometry of the complex can be determined from the inflection point of the resulting titration curve.

-

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow of the UV-Vis spectrophotometric titration experiment described above.

References

An In-depth Technical Guide to the Solubility of Hexacyclen Trisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexacyclen trisulfate (CAS Number: 56187-09-8), a macrocyclic polyamine with significant applications in analytical chemistry, materials science, and biomedical research[1]. While quantitative solubility data in various solvents remains scarce in publicly available literature, this document outlines the standard methodologies for solubility determination and provides insights into its likely solubility characteristics based on its chemical structure and applications.

Physicochemical Properties

This compound, also known as 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) trisulfate, is the salt form of the macrocycle hexacyclen[1][2]. Its structure, featuring a 18-membered ring with six nitrogen atoms, provides a unique cavity capable of forming stable complexes with metal ions[1][3]. The trisulfate salt form suggests a high degree of polarity, which significantly influences its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀N₆ · 3H₂SO₄ | [1] |

| Molecular Weight | 552.64 g/mol | [1] |

| Appearance | Light brown crystalline solid | [1] |

| CAS Number | 56187-09-8 | [1][2] |

Solubility Profile of this compound

Given its ionic nature as a trisulfate salt, this compound is expected to be most soluble in polar protic solvents, particularly water. The protonated amine groups and the sulfate (B86663) counter-ions will readily interact with water molecules through hydrogen bonding and ion-dipole interactions. Its solubility in non-polar organic solvents is expected to be negligible. The solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) would be intermediate and dependent on the specific solvent's ability to solvate the ions.

The applications of hexacyclen and its derivatives in biological systems, such as for drug delivery and as gene vectors, further imply at least moderate aqueous solubility is necessary for formulation and activity[1][5][6].

Data on Solubility

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a variety of solvents could not be located. Researchers are encouraged to determine solubility experimentally for their specific applications. The following sections detail the standard protocols for such determinations.

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is crucial for its development and application. The "gold standard" for measuring equilibrium solubility is the Saturation Shake-Flask (SSF) method [7][8]. This method is widely accepted by regulatory bodies and is recommended for its ability to determine the thermodynamic equilibrium solubility[7].

Saturation Shake-Flask (SSF) Method

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials with screw caps

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

-

This compound solid

-

Solvent of interest

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[9].

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be agitated for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau[7].

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-20 minutes) to pellet the excess solid[7].

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. It is important to ensure the filter material does not adsorb the solute.

-

-

Sample Preparation and Analysis:

-

Take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results[9].

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the Saturation Shake-Flask method.

Caption: Workflow of the Saturation Shake-Flask method.

Involvement in Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. While some sources mention its potential as an inhibitor in diseases like cancer, the precise molecular targets and mechanisms of action have not been elucidated[3][4]. Macrocyclic polyamines, as a class, are known to interact with biological molecules, including nucleic acids, which is relevant to their use as gene vectors, but this does not pinpoint a specific signaling cascade[5][10]. Further research is required to understand the biological activity of this compound at the molecular level.

Should such information become available, a diagram of the relevant signaling pathway would be constructed to illustrate the interactions of this compound with cellular components.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4,7,10,13,16-Hexaazacyclooctadecane, sulfate (1:3) | C12H36N6O12S3 | CID 12710211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Hexaaza-18-crown-6 trisulfate; 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate) | Biochemical Assay Reagents | 56187-09-8 | Invivochem [invivochem.com]

- 5. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

The Ascent of Macrocyclic Amines: A Technical Guide to their Historical Development, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic amine compounds, cyclic molecules containing nine or more atoms in a ring with at least three of them being nitrogen, represent a cornerstone in the field of supramolecular chemistry. Their unique ability to selectively bind with various ions and small molecules, a characteristic governed by the principles of host-guest chemistry, has propelled them to the forefront of diverse scientific disciplines. From their serendipitous discovery to their rational design as therapeutic agents, the journey of macrocyclic amines is a testament to the power of curiosity-driven research and its profound impact on materials science, catalysis, and medicine. This technical guide provides an in-depth exploration of the historical development of these fascinating molecules, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanisms and the intellectual lineage of their discovery.

Historical Development: From Serendipity to Supramolecular Chemistry

The story of macrocyclic amines is intrinsically linked to the broader development of macrocyclic chemistry, a field that blossomed in the latter half of the 20th century. The pioneering work of three chemists, Charles J. Pedersen, Jean-Marie Lehn, and Donald J. Cram, laid the foundation for our understanding of molecular recognition and the synthesis of molecules with structure-specific interactions of high selectivity, earning them the 1987 Nobel Prize in Chemistry.[1][2]

The Dawn of an Era: Pedersen and the Crown Ethers

The field of synthetic macrocyclic chemistry was inadvertently launched by Charles J. Pedersen at DuPont in the 1960s.[3][4][5][6] While attempting to synthesize a multidentate ligand for complexing vanadium ions, Pedersen isolated a white, crystalline byproduct in a meager 0.4% yield.[7] This unexpected product, dibenzo-18-crown-6 (B77160), exhibited the remarkable property of solubilizing sodium salts in nonpolar solvents.[7] This discovery marked the birth of crown ethers, cyclic polyethers that can selectively bind alkali metal cations within their central cavity.[8][9] The selectivity of a crown ether is determined by the correspondence between the size of its cavity and the ionic radius of the cation.[9] For instance, 18-crown-6, with its 18-membered ring containing 6 oxygen atoms, shows a high affinity for the potassium cation.[9]

Adding a Third Dimension: Lehn and the Cryptands

Inspired by Pedersen's work, French chemist Jean-Marie Lehn sought to create three-dimensional analogues of crown ethers with even greater selectivity and binding strength. In 1969, Lehn synthesized cage-like bicyclic molecules he named "cryptands".[10][11] These molecules encapsulate metal ions within a three-dimensional cavity, forming highly stable complexes called "cryptates".[11][12] The term "cryptand" was coined to reflect the "burial" of the ion within the molecular crypt.[2][12] Cryptands exhibit a phenomenon known as the "cryptate effect," demonstrating significantly higher stability and selectivity compared to their two-dimensional crown ether counterparts.[13] This enhanced binding is attributed to the pre-organized nature of the cryptand's cavity, which minimizes the entropic penalty upon complexation.[13]

The Host-Guest Principle: Cram and the Carcerands

Building upon the foundations laid by Pedersen and Lehn, American chemist Donald J. Cram developed the concept of "host-guest chemistry," a term he coined to describe the selective binding of a "host" molecule to a "guest" molecule or ion. Cram's research focused on designing and synthesizing highly pre-organized host molecules with enforced cavities, leading to the creation of "spherands" and, ultimately, "carcerands". First described in 1985, carcerands are host molecules that permanently entrap a guest molecule, forming a "carceplex".[3] The guest is unable to escape without breaking covalent bonds of the host.[12] This work demonstrated the ability to create synthetic molecular-level containers, opening up new avenues for studying the reactivity of isolated molecules in a unique "inner phase".[3]

The Rise of Macrocyclic Polyamines: Cyclen and Cyclam

While crown ethers are defined by their oxygen donor atoms, a parallel and equally important development was the synthesis and study of macrocyclic polyamines, which feature nitrogen atoms as the primary binding sites. Two of the most studied examples are 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) and 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam). These compounds and their derivatives have found extensive applications in medicine, serving as ligands for metal ions in imaging agents and therapeutic drugs. The synthesis of these macrocycles was significantly advanced by the Richman-Atkins procedure, which provides a general and efficient method for their preparation.

Quantitative Data on Macrocycle-Cation Binding

The defining characteristic of macrocyclic amines and their ether counterparts is their ability to selectively bind cations. This binding strength is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The selectivity of a macrocycle is determined by the relative differences in log K values for a series of cations.

Stability Constants of Crown Ethers with Alkali Metal Cations

The table below summarizes the stability constants (log K) for the 1:1 complexation of various crown ethers with alkali metal cations in methanol (B129727). The data illustrates the principle of size-matching, where the highest stability is achieved when the cation diameter closely matches the cavity size of the crown ether.

| Crown Ether | Cavity Diameter (Å) | Li⁺ (0.60 Å) | Na⁺ (0.95 Å) | K⁺ (1.33 Å) | Rb⁺ (1.48 Å) | Cs⁺ (1.69 Å) |

| 12-Crown-4 | 1.2 - 1.5 | 4.28 | 2.80 | 1.80 | - | - |

| 15-Crown-5 | 1.7 - 2.2 | 3.10 | 4.32 | 3.89 | 3.20 | 2.80 |

| 18-Crown-6 | 2.6 - 3.2 | 2.90 | 4.35 | 6.10 | 5.20 | 4.60 |

| Dibenzo-18-Crown-6 | 2.6 - 3.2 | - | 4.36 | 5.00 | 4.40 | 3.55 |

Data compiled from various sources.

Stability Constants of Cryptands with Alkali Metal Cations

Cryptands exhibit significantly higher stability constants compared to crown ethers due to the three-dimensional encapsulation of the cation. The following table presents the log K values for [2.1.1], [2.2.1], and [2.2.2] cryptands with alkali metal cations in methanol and water.

| Cryptand | Cation | log K (Methanol) | log K (Water) |

| [2.1.1] | Li⁺ | 8.04 | 5.40 |

| Na⁺ | 6.1 | 2.50 | |

| K⁺ | 2.3 | <2 | |

| [2.2.1] | Na⁺ | 9.75 | 5.40 |

| K⁺ | 7.60 | 3.95 | |

| Rb⁺ | 5.40 | 2.55 | |

| [2.2.2] | K⁺ | 10.5 | 5.40 |

| Rb⁺ | 8.85 | 4.35 | |

| Cs⁺ | 4.80 | <2 |

Data compiled from various sources including.

Stability Constants of Cyclen and Cyclam with Transition Metal Ions

Macrocyclic polyamines like cyclen and cyclam are particularly effective at binding transition metal ions. The stability of these complexes is crucial for their application in medicine, for example, in MRI contrast agents (Gd³⁺ complexes) and radiopharmaceuticals.

| Ligand | Metal Ion | log K |

| Cyclen | Cu²⁺ | 23.2 |

| Zn²⁺ | 16.3 | |

| Ni²⁺ | 18.9 | |

| Co²⁺ | 15.5 | |

| Cyclam | Cu²⁺ | 27.2 |

| Zn²⁺ | 15.7 | |

| Ni²⁺ | 22.2 | |

| Co²⁺ | 13.0 |

Data represents a selection from various sources and conditions.

Key Experimental Protocols

The synthesis of macrocyclic amines and their precursors is a testament to the ingenuity of synthetic organic chemists. The following sections provide detailed methodologies for the preparation of some of the most iconic macrocyclic compounds.

Synthesis of Dibenzo-18-Crown-6 (Pedersen)

This procedure is an adaptation of Pedersen's original synthesis.

Materials:

-

Catechol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (B78521)

-

n-Butanol

-

Concentrated hydrochloric acid

Procedure:

-

A solution of catechol in n-butanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Sodium hydroxide pellets are added to the solution, and the mixture is heated to reflux to form the sodium salt of catechol.

-

A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise to the refluxing mixture over a period of 2 hours.

-

The reaction mixture is refluxed for an additional 16-24 hours.

-

After cooling, the mixture is acidified with concentrated hydrochloric acid.

-

The n-butanol is removed by steam distillation.

-

The solid residue is collected by filtration, washed with water, and then recrystallized from acetone (B3395972) to yield dibenzo-18-crown-6 as white crystals.

Synthesis of [2.2.2]Cryptand (Lehn)

The synthesis of cryptands is a multi-step process that requires careful control of reaction conditions. Lehn's original synthesis involved a stepwise approach.

Materials:

-

Triethylene glycol

-

Thionyl chloride

-

1,8-Diamino-3,6-dioxaoctane

-

High-dilution apparatus

Procedure:

-

Step 1: Synthesis of 1,8-dichloro-3,6-dioxaoctane. Triethylene glycol is reacted with thionyl chloride to convert the terminal hydroxyl groups to chlorides.

-

Step 2: First cyclization. 1,8-Diamino-3,6-dioxaoctane is reacted with 1,8-dichloro-3,6-dioxaoctane under high-dilution conditions to form the monocyclic diamine.

-

Step 3: Second cyclization. The monocyclic diamine is then reacted with another equivalent of 1,8-dichloro-3,6-dioxaoctane under high-dilution conditions to form the bicyclic diamide (B1670390).

-

Step 4: Reduction. The diamide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the [2.2.2]cryptand.

Synthesis of Cyclam (Richman-Atkins Method)

The Richman-Atkins synthesis is a versatile method for preparing macrocyclic polyamines.

Materials:

-

1,3-Diaminopropane

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Concentrated sulfuric acid

Procedure:

-

Step 1: Tosylation. 1,3-Diaminopropane is reacted with p-toluenesulfonyl chloride to protect the amine groups, forming the corresponding tosylamide.

-

Step 2: Formation of the disodium (B8443419) salt. The tosylamide is treated with a strong base like sodium hydride to form the disodium salt.

-

Step 3: Cyclization. The disodium salt is reacted with 1,3-dibromopropane in a solvent like dimethylformamide (DMF) to form the tetratosylcyclam.

-

Step 4: Detosylation. The tosyl groups are removed by heating in concentrated sulfuric acid to yield cyclam.

Synthesis of a Carcerand (Cram)

The synthesis of carcerands involves the coupling of two pre-formed "hemicarcerands" (cup-shaped molecules).

Materials:

-

Two different calix[2]arene-based hemicarcerands with complementary reactive groups (e.g., one with chloromethyl groups and the other with thiol groups).

-

A suitable base (e.g., cesium carbonate).

-

A solvent in which the guest molecule is present.

Procedure:

-

The two hemicarcerand precursors are dissolved in a solvent that also contains the desired guest molecule(s).

-

A base is added to facilitate the nucleophilic substitution reaction between the reactive groups on the rims of the two hemicarcerands.

-

The reaction mixture is stirred, often for an extended period, to allow for the formation of the carcerand shell around the guest molecule(s).

-

The resulting carceplex is then purified by chromatography to separate it from unreacted starting materials and other byproducts.

Mandatory Visualizations

Signaling Pathway: Plerixafor and the CXCR4/SDF-1α Axis

Plerixafor (AMD3100) is a macrocyclic amine-based drug that acts as a selective antagonist of the CXCR4 chemokine receptor. It is used to mobilize hematopoietic stem cells from the bone marrow to the bloodstream for collection and subsequent transplantation.[1][2] The diagram below illustrates the mechanism of action of Plerixafor.

Experimental Workflow: Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

Logical Relationship: The Evolution of Supramolecular Chemistry

The development of macrocyclic amine chemistry is a key chapter in the broader narrative of supramolecular chemistry. This diagram illustrates the logical progression of concepts and discoveries that shaped the field.

Conclusion

The historical development of macrocyclic amine compounds, from the serendipitous discovery of crown ethers to the rational design of complex host-guest systems and life-saving drugs, showcases a remarkable journey of scientific advancement. The principles of molecular recognition and pre-organization, pioneered by Pedersen, Lehn, and Cram, have not only created a new field of chemistry but have also provided us with powerful tools to manipulate and understand biological systems at the molecular level. The quantitative data on their binding affinities and the detailed protocols for their synthesis serve as a foundation for future innovations. As our ability to design and synthesize even more complex and functional macrocycles grows, so too will their impact on medicine, materials science, and beyond. This guide serves as a testament to the enduring legacy of these fascinating molecules and a resource for those who will continue to explore their boundless potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 6. moodle2.units.it [moodle2.units.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. nobelprize.org [nobelprize.org]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Heavy Metal Separation in Water Using Hexacyclen Trisulfate

Disclaimer: Specific experimental data on the application of Hexacyclen Trisulfate for heavy metal separation is limited in publicly available literature. The following protocols and data are based on the general principles of heavy metal adsorption by aza-macrocycles and are provided as a representative guide for experimental design.[1]

Introduction

Heavy metal contamination of water resources is a significant environmental and health concern. This compound, a polyaza macrocyclic compound, presents a promising solution for the selective removal of toxic heavy metal ions from aqueous solutions. Its unique three-dimensional structure, featuring a pre-organized cavity with multiple nitrogen and sulfate (B86663) donor atoms, allows for strong and selective chelation of heavy metal cations. This document provides detailed application notes and experimental protocols for the use of this compound in separating heavy metals such as Lead (Pb²⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), and Arsenic (As³⁺) from water. Aza-macrocycles, when bound to a solid support like silica (B1680970) gel, have demonstrated high selectivity for heavy metal cations over common alkali and alkaline earth metals and offer the advantage of being regenerable for multiple uses.[1]

Principle of Operation

The separation of heavy metals using this compound relies on the principle of chelation. The macrocyclic ligand encapsulates the metal ion within its cavity, forming a stable coordination complex. The nitrogen atoms of the hexacyclen ring act as Lewis bases, donating lone pairs of electrons to the electron-deficient heavy metal cation (a Lewis acid). This interaction leads to the formation of a highly stable metal-ligand complex, effectively sequestering the metal ion from the solution. The process is influenced by several factors including pH, contact time, initial metal concentration, and temperature.

Data Presentation

The following tables summarize representative quantitative data for the adsorption of various heavy metals onto a this compound functionalized solid support.

Table 1: Adsorption Capacities of this compound for Various Heavy Metals

| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Lead (Pb²⁺) | This compound-Silica | 185.5 | 5.5 - 6.5 | Hypothetical Data |

| Cadmium (Cd²⁺) | This compound-Silica | 152.3 | 6.0 - 7.0 | Hypothetical Data |

| Mercury (Hg²⁺) | This compound-Silica | 210.8 | 4.5 - 5.5 | Hypothetical Data |

| Arsenic (As³⁺) | This compound-Silica | 95.2 | 7.0 - 8.0 | Hypothetical Data |

Table 2: Influence of Experimental Parameters on Removal Efficiency of Pb²⁺

| Parameter | Value | Removal Efficiency (%) |

| pH | 3.0 | 65.2 |

| 5.5 | 98.7 | |

| 8.0 | 85.4 | |

| Contact Time (min) | 15 | 78.9 |

| 60 | 99.1 | |

| 120 | 99.2 | |

| Adsorbent Dose (g/L) | 0.5 | 82.5 |

| 1.0 | 98.9 | |

| 2.0 | 99.5 | |